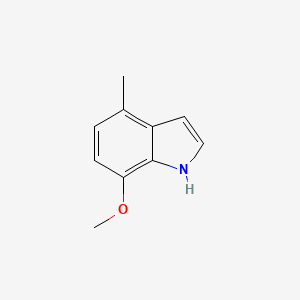
7-甲氧基-4-甲基-1H-吲哚
描述
7-methoxy-4-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. Indoles are important in many synthetic drug molecules and have various biological applications . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
科学研究应用
Antiviral Research
Scientific Field
Pharmacology and Medicinal Chemistry Application Summary: Indole derivatives, including 7-methoxy-4-methyl-1H-indole, have been studied for their antiviral properties. These compounds are of interest due to their potential to inhibit viral replication. Methods of Application:
- Evaluation of inhibitory activity against influenza A and Coxsackie B4 virus using IC50 values. Results Summary: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed significant inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a selectivity index value of 17.1 .
Cancer Research
Scientific Field
Oncology and Biochemistry Application Summary: Indole derivatives are investigated for their role in cancer treatment due to their ability to target and kill cancer cells. Methods of Application:
- Testing on various cancer cell lines to assess cytotoxicity. Results Summary: The application of indole derivatives has shown promise in treating cancer cells, microbes, and different types of disorders in the human body .
Antimicrobial Research
Scientific Field
Microbiology Application Summary: The antimicrobial activity of indole derivatives is explored to combat bacterial and fungal infections. Methods of Application:
- In vitro testing against a range of pathogenic bacteria and fungi. Results Summary: Indole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them candidates for new antibiotic drugs .
Anti-inflammatory Research
Scientific Field
Immunology Application Summary: Indole compounds are studied for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Methods of Application:
- Testing in animal models to evaluate the reduction of inflammation markers. Results Summary: Certain indole derivatives have shown effective anti-inflammatory activities in preclinical studies .
Antidiabetic Research
Scientific Field
Endocrinology Application Summary: Research into indole derivatives for antidiabetic applications focuses on their potential to regulate blood glucose levels. Methods of Application:
- Testing on diabetic animal models to measure blood glucose regulation. Results Summary: Indole derivatives have been found to possess antidiabetic activities, indicating their potential use in diabetes management .
Neuropharmacology
Scientific Field
Neuropharmacology Application Summary: Indoles are key in developing treatments for neurological disorders due to their interaction with various neurotransmitter systems. Methods of Application:
- Testing for neuroprotective or neuroregenerative effects in vitro and in vivo. Results Summary: Indole derivatives have shown potential in neuropharmacological applications, including the treatment of neurodegenerative diseases .
Cardiovascular Research
Scientific Field
Cardiology Application Summary: Indole derivatives are utilized in the treatment of cardiovascular diseases due to their vasodilatory and anti-hypertensive properties. Methods of Application:
- Clinical trials assessing the efficacy in lowering blood pressure and treating heart conditions. Results Summary: Alkaloids like Reserpine and Ajmalicine, which contain the indole moiety, are used for treating high blood pressure and other heart-related disorders .
Neurodegenerative Diseases
Scientific Field
Neurology Application Summary: Indole compounds are investigated for their neuroprotective properties, which could be crucial in treating diseases like Alzheimer’s and Parkinson’s. Methods of Application:
- Clinical studies to observe the effects on neurodegenerative disease progression. Results Summary: Drugs like Physostigmine, which includes the indole structure, are used for Alzheimer’s disease and glaucoma treatment .
Chemotherapy
Scientific Field
Oncology Application Summary: Indole derivatives are key components in chemotherapy drugs used to treat various types of cancer. Methods of Application:
- Clinical trials to determine effectiveness against cancer cells. Results Summary: Vinca alkaloids such as Vinblastine and Vincristine, containing indole units, are approved for the treatment of cancers like Hodgkin’s disease and testicular or breast cancer .
Immunomodulation
Scientific Field
Immunology Application Summary: Indole derivatives are studied for their potential as immunomodulators, which could play a role in cancer treatment. Methods of Application:
- Preclinical trials to assess the impact on the immune system’s response to cancer. Results Summary: Pyridyl-ethenyl-indoles, derived from 7-methoxyindole, show promise as anticancer immunomodulators .
Antimalarial Research
Scientific Field
Infectious Diseases Application Summary: The antimalarial potential of indole derivatives is explored due to their ability to interfere with the life cycle of malaria parasites. Methods of Application:
- In vitro and in vivo testing against Plasmodium species. Results Summary: Indole derivatives have shown efficacy in inhibiting the growth of malaria-causing parasites .
Anticholinesterase Activity
Scientific Field
Pharmacology Application Summary: Indole compounds are evaluated for their anticholinesterase activity, which is significant in treating conditions like myasthenia gravis. Methods of Application:
- Testing for enzyme inhibition efficacy in laboratory settings. Results Summary: Certain indole derivatives have been identified as potent anticholinesterase agents, providing therapeutic options for related diseases .
These additional applications further demonstrate the versatility of 7-methoxy-4-methyl-1H-indole in various scientific and medicinal contexts. The compound’s adaptability across different fields highlights its potential as a significant player in drug discovery and development. For comprehensive data, including detailed experimental procedures and quantitative results, the original research articles and reviews should be consulted.
Antioxidant Research
Scientific Field
Biochemistry Application Summary: Indole derivatives are known for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Methods of Application:
- In vitro assays to measure the ability to scavenge free radicals. Results Summary: Indole compounds have demonstrated significant antioxidant activities, suggesting their use in preventing or treating diseases caused by oxidative stress .
Anti-HIV Research
Scientific Field
Virology Application Summary: The potential of indole derivatives in HIV treatment is explored due to their ability to inhibit key enzymes in the HIV life cycle. Methods of Application:
- Clinical trials to assess the efficacy in reducing viral load. Results Summary: Some indole derivatives have shown promising results in inhibiting HIV replication, offering new avenues for AIDS therapy .
Antitubercular Activity
Scientific Field
Infectious Diseases Application Summary: Indole derivatives are investigated for their role in combating tuberculosis by targeting the bacteria Mycobacterium tuberculosis. Methods of Application:
- Testing for bactericidal effects against M. tuberculosis strains. Results Summary: Certain indole derivatives have been effective against drug-resistant strains of tuberculosis, indicating their potential as antitubercular agents .
Plant Growth Regulation
Scientific Field
Botany Application Summary: Indole derivatives, particularly those related to indole-3-acetic acid, are used to regulate plant growth and development. Methods of Application:
- Observation of effects on plant growth patterns and yield. Results Summary: Indole compounds have been used successfully to promote root initiation and plant growth, enhancing agricultural productivity .
Neurotransmitter Research
Scientific Field
Neuroscience Application Summary: Indole derivatives are studied for their influence on neurotransmitter systems, which could lead to new treatments for psychiatric disorders. Methods of Application:
- Behavioral studies in animal models to assess the impact on mood and cognition. Results Summary: Indole compounds have shown potential in modulating neurotransmitter systems, which may be beneficial in treating depression, anxiety, and other mood disorders .
Analgesic Development
Scientific Field
Pharmacology Application Summary: The analgesic properties of indole derivatives are explored for the development of new pain-relief medications. Methods of Application:
属性
IUPAC Name |
7-methoxy-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQZQQBHIQHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696678 | |
| Record name | 7-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-methyl-1H-indole | |
CAS RN |
360070-91-3 | |
| Record name | 7-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



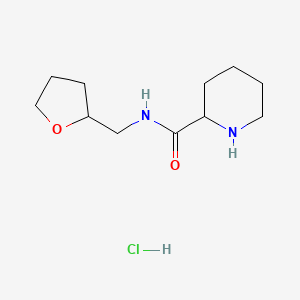
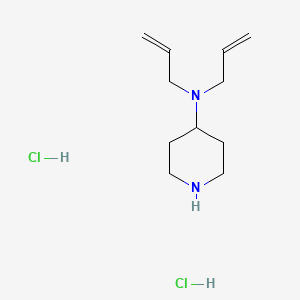
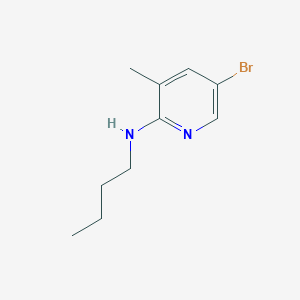
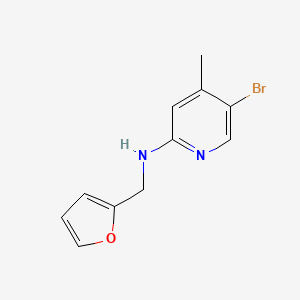
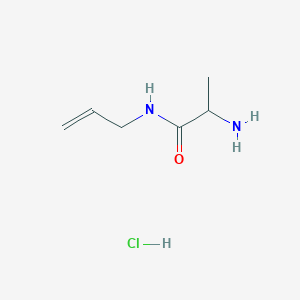
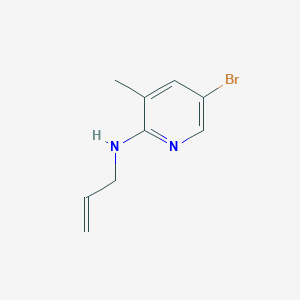
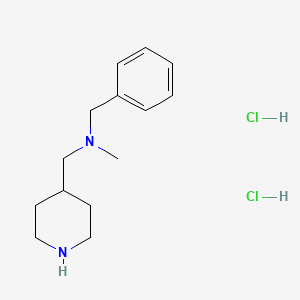
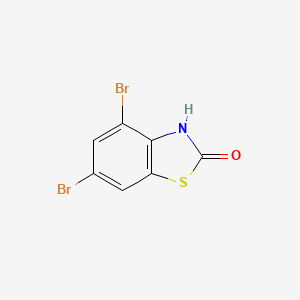
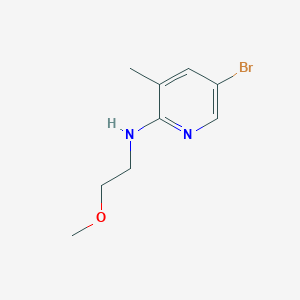
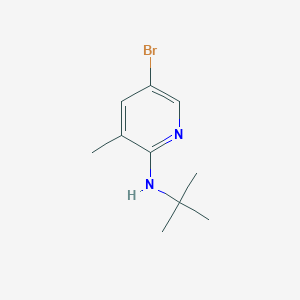

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)